Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine
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Overview
Description
Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine is a complex peptide compound composed of multiple amino acids. This compound is characterized by its unique sequence of glycine, valine, and proline residues, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into bacterial or yeast expression systems, allowing for the production of the peptide in large quantities through fermentation.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be carried out using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds.
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid
Reduction: DTT, TCEP
Substitution: Site-directed mutagenesis, chemical modification
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Scientific Research Applications
Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine has various applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-valyl-L-prolylglycyl-L-valine
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
- L-Proline, glycyl-L-valylglycyl-L-valyl-L-alanyl-
Uniqueness
Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific research and industrial applications.
Properties
CAS No. |
695815-77-1 |
---|---|
Molecular Formula |
C38H64N10O11 |
Molecular Weight |
837.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C38H64N10O11/c1-19(2)29(44-26(50)16-40-33(53)23-11-9-13-47(23)36(56)30(20(3)4)43-25(49)15-39)35(55)42-18-27(51)45-31(21(5)6)37(57)48-14-10-12-24(48)34(54)41-17-28(52)46-32(22(7)8)38(58)59/h19-24,29-32H,9-18,39H2,1-8H3,(H,40,53)(H,41,54)(H,42,55)(H,43,49)(H,44,50)(H,45,51)(H,46,52)(H,58,59)/t23-,24-,29-,30-,31-,32-/m0/s1 |
InChI Key |
CIDPDWROEIORIR-RRXIKBFASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)CN |
Origin of Product |
United States |
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